![molecular formula C12H9N3O3 B1402916 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1365963-46-7](/img/structure/B1402916.png)
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both an oxadiazole ring and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the oxadiazole ring followed by its attachment to the isoindole dione moiety. One common method involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors and antimicrobial agents.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used in studies related to its biological activity, including its effects on various enzymes and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole.
Isoindole Derivatives: Compounds containing the isoindole dione structure but with different substituents.
Uniqueness
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxadiazole and isoindole dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these structures.
Biological Activity
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that combines an isoindole core with a 1,2,4-oxadiazole moiety. This structural combination is significant as it potentially enhances the biological activity of the compound compared to other similar derivatives. The biological activities associated with this compound are primarily linked to its pharmacological properties and therapeutic potentials in various medical applications.
The molecular formula of this compound is , with a molecular weight of 239.22 g/mol. The compound features an isoindole backbone fused with a 1,2,4-oxadiazole side chain, which is known for its diverse biological activities.
Medicinal Chemistry
Research indicates that derivatives of the isoindole-1,3-dione class exhibit significant pharmacological properties. These include:
- Anticancer Activity : Compounds similar to this compound have been studied for their ability to inhibit specific cancer-related enzymes such as carbonic anhydrases. The oxadiazole ring has shown potential in targeting cancer cells through enzyme inhibition .
- Anti-inflammatory Effects : Isoindole derivatives have demonstrated activity against cyclooxygenase (COX) enzymes. For instance, studies have shown that certain isoindoline derivatives exhibit selective inhibition of COX-2 over COX-1, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The presence of the 1,2,4-oxadiazole moiety is associated with various antimicrobial activities. This suggests that this compound may possess antibacterial or antifungal properties worth exploring .
While the specific mechanism of action for this compound remains largely unexplored due to limited research directly on it, insights can be drawn from related compounds:
- Enzyme Inhibition : The structural features allow for interactions with various biological targets including enzymes involved in inflammatory responses and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown the ability to scavenge ROS and reactive nitrogen species (RNS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione | Contains a triazole ring | Antiplatelet activity |
5-(5-(azepan-1-ylmethyl)-2-thienyl)-1,2,4-oxadiazol | Contains thiophene and azepane structures | Antimicrobial properties |
5-(5-(pyridinylmethyl)-1H-pyrazolyl)-1H-indole | Features a pyrazole ring | Anticancer activity |
Case Studies and Research Findings
Several studies have investigated related compounds within the isoindole class. For example:
- Cyclooxygenase Inhibition : A study demonstrated that certain isoindoline derivatives showed greater inhibition of COX enzymes compared to standard drugs like meloxicam. This highlights the potential anti-inflammatory applications of these compounds .
- Antioxidant Activity : Research has indicated that some derivatives possess significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between isoindole-1,3-dione derivatives and 1,2,4-oxadiazol-3-yl-ethyl precursors. For example, a reflux reaction in ethanol with stoichiometric equivalents of reactants (e.g., isoindole-dione and oxadiazole-containing amine) yields the target compound. Optimization involves varying solvents (e.g., ethanol vs. DMF), reaction times (1–5 h), and catalysts (e.g., sodium acetate). Monitoring via TLC or HPLC ensures reaction completion. Typical yields range from 60% to 80%, with purity confirmed by melting point analysis and spectroscopic methods . Key Parameters :
Parameter | Range |
---|---|
Solvent | Ethanol, DMF |
Temperature | 70–100°C |
Reaction Time | 1–5 h |
Yield | 60–80% |
Q. How can nuclear magnetic resonance (NMR) and X-ray crystallography be applied to resolve the structural ambiguity of the oxadiazole-isoindole hybrid?
- Methodological Answer : 1H NMR : The ethyl linker between the oxadiazole and isoindole moieties appears as a triplet (~δ 2.7 ppm for CH2) and a multiplet (~δ 3.8 ppm for adjacent CH2). The oxadiazole proton resonates as a singlet (~δ 8.2 ppm). X-ray crystallography (e.g., single-crystal analysis) confirms bond lengths (C–N: ~1.33 Å, C–O: ~1.23 Å) and dihedral angles between the aromatic systems. Refinement protocols (e.g., SHELXL) adjust hydrogen atom positions using difference Fourier maps .
Q. What strategies are recommended for improving the solubility of this compound in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions.
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) on the isoindole ring without disrupting the oxadiazole pharmacophore.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
Solubility should be validated via UV-Vis spectroscopy or HPLC under physiological pH (7.4) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound against enzyme targets like phosphodiesterase-4 (PDE4)?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite.
- Target Preparation : Retrieve PDE4’s crystal structure (PDB ID: 1XOM), remove water molecules, and add charges.
- Ligand Preparation : Optimize the compound’s geometry with Gaussian (DFT/B3LYP/6-31G*).
- Validation : Compare docking scores (ΔG) with known PDE4 inhibitors (e.g., apremilast). A binding affinity ≤−8.0 kcal/mol suggests potential activity. Contradictions between in silico and in vitro results may arise from solvation effects or protein flexibility .
Q. What experimental approaches can resolve contradictory data on the compound’s cytotoxicity in different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM (MTT assay).
- Mechanistic Studies : Perform flow cytometry (apoptosis) and ROS detection.
- Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interactions.
For example, discrepancies in IC50 values (e.g., 10 µM in HeLa vs. 50 µM in HEK293) may stem from differential expression of efflux pumps or metabolic enzymes .
Q. How does the oxadiazole ring’s electronic configuration influence the compound’s stability under acidic conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 1–7) at 37°C for 24 h. Monitor degradation via HPLC.
- DFT Calculations : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects. The oxadiazole’s electron-deficient nature increases susceptibility to hydrolysis at pH < 3. Substituents (e.g., methyl groups) on the oxadiazole can enhance stability by steric shielding .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardize Protocols : Use CLSI guidelines for MIC determination.
- Check Purity : Confirm compound purity (>95%) via elemental analysis.
- Strain Variability : Test against reference strains (e.g., E. coli ATCC 25922).
For instance, conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from differences in bacterial membrane permeability or assay incubation times .
Q. Toxicological and Safety Considerations
Q. What in vitro models are appropriate for assessing the compound’s developmental toxicity?
- Methodological Answer :
- Embryonic Stem Cell Test (EST) : Use murine ESC differentiation to predict teratogenicity.
- Zebrafish Embryotoxicity Assay : Monitor LC50 and malformations (e.g., tail curvature).
- Metabolomics : Identify toxic metabolites via high-resolution mass spectrometry.
Compare results with structurally related teratogens (e.g., thalidomide derivatives) .
Properties
IUPAC Name |
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-8-3-1-2-4-9(8)12(17)15(11)6-5-10-13-7-18-14-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGMSURHDTWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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